molecular formula C6H8N4O2 B15297766 Methyl 3-amino-5-methyl-1,2,4-triazine-6-carboxylate

Methyl 3-amino-5-methyl-1,2,4-triazine-6-carboxylate

Cat. No.: B15297766
M. Wt: 168.15 g/mol
InChI Key: ZAAMUHJHTYXAJE-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-methyl-1,2,4-triazine-6-carboxylate is an organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-methyl-1,2,4-triazine-6-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable intermediates, such as amidines or guanidines, with esters or nitriles. The reaction conditions often include the use of solvents like chloroform or dioxane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-methyl-1,2,4-triazine-6-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted triazines.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can undergo intramolecular cyclization to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while reduction can produce triazine amines .

Scientific Research Applications

Methyl 3-amino-5-methyl-1,2,4-triazine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-methyl-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-5-methyl-1,2,4-triazine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H8N4O2

Molecular Weight

168.15 g/mol

IUPAC Name

methyl 3-amino-5-methyl-1,2,4-triazine-6-carboxylate

InChI

InChI=1S/C6H8N4O2/c1-3-4(5(11)12-2)9-10-6(7)8-3/h1-2H3,(H2,7,8,10)

InChI Key

ZAAMUHJHTYXAJE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NC(=N1)N)C(=O)OC

Origin of Product

United States

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